(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13537213
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m1/s1 |
| Standard InChI Key | UEAYOIYYAQLFEQ-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)C(=O)CN |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN |
Introduction
(R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of amino acid derivatives. Its chemical structure includes a piperidine ring, an amino group, and a carboxylic acid moiety protected by a tert-butyl ester group. This modification enhances the compound's lipophilicity, potentially improving its bioavailability in biological systems.
Synthesis and Preparation
The synthesis of (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves several steps, typically requiring careful control of temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The process may involve the formation of the piperidine ring, introduction of the amino and carboxylic acid moieties, and finally, protection with a tert-butyl ester group.
Hazard Identification and Safety
This compound is classified for research and development use only, under the supervision of a technically qualified individual. It poses hazards such as skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity, particularly affecting the respiratory system (Category 3) .
| Hazard | Category |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory System Toxicity | Category 3 |
Applications and Mechanism of Action
As an amino acid derivative, (R)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester may act as a substrate or inhibitor in enzymatic reactions involving amino acids or peptides. Its interactions with biological targets require detailed kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or isothermal titration calorimetry.
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